molecular formula C25H25N3O5S B11327960 Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11327960
M. Wt: 479.5 g/mol
InChI Key: VSVYFSVAGQXCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a cyano group, a dimethoxyphenyl group, and a dihydropyridine ring

Preparation Methods

The synthesis of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves multiple steps. One common method includes the condensation of appropriate aldehydes, ketones, and nitriles in the presence of a base. The reaction conditions typically involve heating the mixture under reflux with a suitable solvent such as ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .

Scientific Research Applications

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives such as nifedipine and amlodipine. Compared to these compounds, Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has unique structural features that may confer distinct biological activities. Its cyano and dimethoxyphenyl groups, for example, may enhance its binding affinity to certain molecular targets .

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C25H25N3O5S/c1-4-33-25(30)21-20(16-11-8-12-18(31-2)23(16)32-3)17(13-26)24(34-14-19(27)29)28-22(21)15-9-6-5-7-10-15/h5-12,20,28H,4,14H2,1-3H3,(H2,27,29)

InChI Key

VSVYFSVAGQXCCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)OC)OC)C#N)SCC(=O)N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.